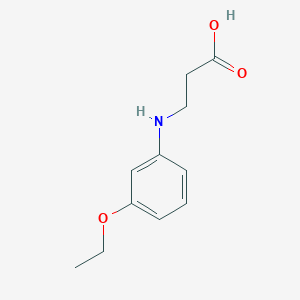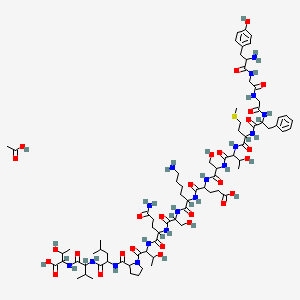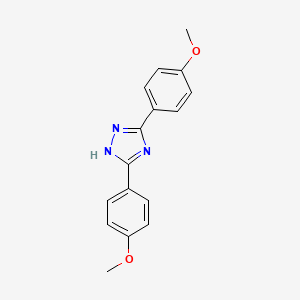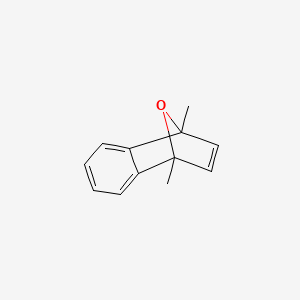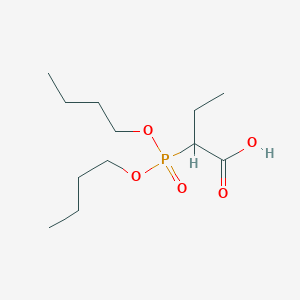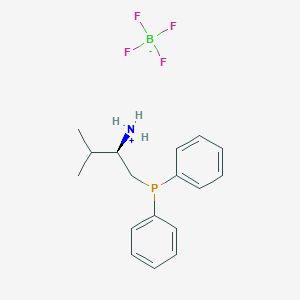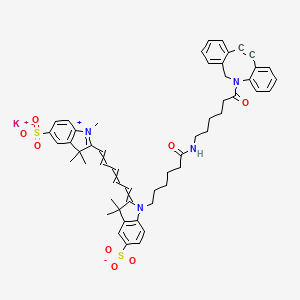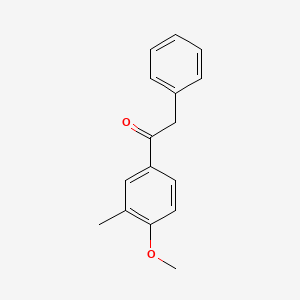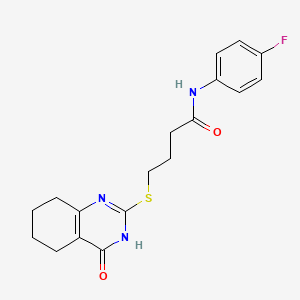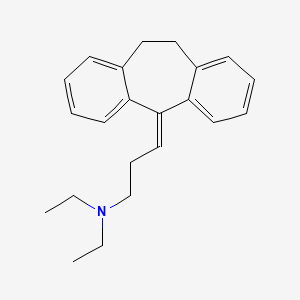![molecular formula C15H14O2S B14751395 2-[(2-Phenylethyl)sulfanyl]benzoic acid CAS No. 1025-94-1](/img/structure/B14751395.png)
2-[(2-Phenylethyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Phenylethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C15H14O2S It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-phenylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylethyl)sulfanyl]benzoic acid can be achieved through several methods. One common approach involves the reduction of benzphthalide using hydrogen iodide (HI) under reflux conditions . Other methods include the use of hydrogen gas with palladium on carbon (H2-Pd-C) or Raney nickel (H2-Ra-Ni) as catalysts . These methods require careful handling of reagents and control of reaction conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, using reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-[(2-Phenylethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-[(2-Phenylethyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:
2-(2-Phenylethyl)benzoic acid: This compound lacks the sulfanyl group, which may result in different chemical and biological properties.
Benzoic acid, 2-phenylethyl ester: This ester derivative has different reactivity and applications compared to the sulfanyl-substituted compound.
2-[(2-Oxo-2-phenylethyl)sulfanyl]benzoic acid: This compound contains an additional oxo group, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1025-94-1 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C15H14O2S/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
InChI Key |
BAAPLKBZYLCPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
